2-Chloro-4-cyclopropylthiazole
Overview
Description
2-Chloro-4-cyclopropylthiazole is a useful research compound. Its molecular formula is C6H6ClNS and its molecular weight is 159.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target dna and various receptors such as egfr and vegfr-2 .
Mode of Action
It’s suggested that similar compounds interact with dna and receptors through binding . This binding can lead to changes in the function of the target, potentially leading to the observed effects of the compound.
Biochemical Pathways
Related compounds have been found to affect pathways related to dna synthesis and receptor signaling . The downstream effects of these pathway alterations would depend on the specific pathways involved and could include changes in cell growth, division, and survival.
Result of Action
Similar compounds have been found to have antiproliferative activity, suggesting that they may inhibit cell growth or division .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which include 2-Chloro-4-cyclopropylthiazole, are known to exhibit a wide range of biological activities . The nature of these interactions largely depends on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Cellular Effects
Thiazole derivatives have been reported to exhibit various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Other chlorinated nitroaromatic compounds have been reported to be metabolized by certain bacterial species .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Properties
IUPAC Name |
2-chloro-4-cyclopropyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXDGXOFFQYIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734676 | |
Record name | 2-Chloro-4-cyclopropyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344072-01-0 | |
Record name | 2-Chloro-4-cyclopropyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.